molecular formula C20H25FO3 B13712218 17-Oxo Dexamethasone

17-Oxo Dexamethasone

Cat. No.: B13712218
M. Wt: 332.4 g/mol
InChI Key: IZLVPOBNINIXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Oxo Dexamethasone is a synthetic corticosteroid derivative of dexamethasone. It is primarily used as a pharmaceutical analytical impurity to ensure the quality and safety of medicines. This compound is known for its role in analytical testing to detect, identify, and measure pharmaceutical impurities .

Preparation Methods

The preparation of 17-Oxo Dexamethasone involves the degradation of dexamethasone in an aqueous medium. This process can be influenced by factors such as time, temperature, and light exposure. The degradation pathways have been studied extensively, and the compound can be synthesized through controlled oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of dexamethasone as a starting material. The process includes:

    Oxidation: Controlled oxidation of dexamethasone to produce this compound.

    Purification: The product is then purified using techniques such as recrystallization and chromatography to ensure its purity and quality.

Chemical Reactions Analysis

17-Oxo Dexamethasone undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: It can be reduced back to dexamethasone under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Solvents: Common solvents include methanol, ethanol, and chloroform.

Major Products Formed:

    Oxidation Products: this compound.

    Reduction Products: Dexamethasone.

Scientific Research Applications

17-Oxo Dexamethasone has several scientific research applications, including:

Comparison with Similar Compounds

17-Oxo Dexamethasone can be compared with other similar compounds such as:

  • 6-Hydroxydexamethasone
  • 11-Dehydrodexamethasone
  • 20-Dihydrodexamethasone
  • 6-Hydroxy-17-Oxodexamethasone

Uniqueness:

Properties

IUPAC Name

9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVPOBNINIXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.